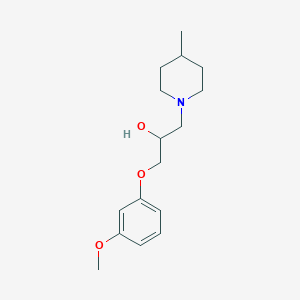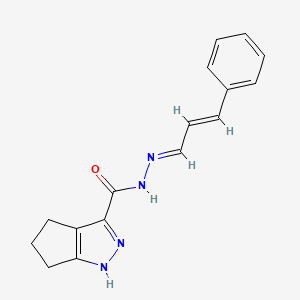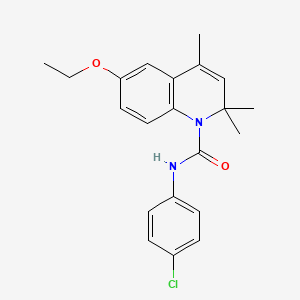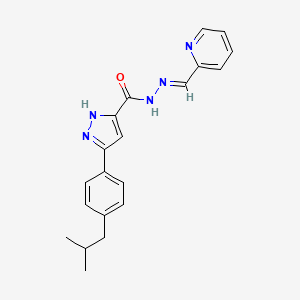
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol typically involves the reaction of 3-methoxyphenol with epichlorohydrin to form an intermediate glycidyl ether. This intermediate is then reacted with 4-methylpiperidine under basic conditions to yield the final product. The reaction conditions often involve the use of solvents such as dichloromethane or toluene and catalysts like sodium hydroxide or potassium carbonate to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction efficiency and yield. The use of high-pressure reactors and automated systems can further enhance the scalability of the production process. Purification of the final product is typically achieved through techniques such as distillation, crystallization, or chromatography.
化学反応の分析
Types of Reactions
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines. Substitution reactions can result in the formation of various substituted phenol ethers.
科学的研究の応用
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol involves its interaction with molecular targets such as enzymes and receptors. The methoxyphenoxy group can bind to specific sites on enzymes, inhibiting their activity. The methylpiperidinyl group can interact with receptors, modulating their function. These interactions can lead to various biological effects, depending on the specific targets and pathways involved.
類似化合物との比較
Similar Compounds
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-amine: Similar structure but with an amine group instead of an alcohol group.
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-one: Similar structure but with a ketone group instead of an alcohol group.
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-thiol: Similar structure but with a thiol group instead of an alcohol group.
Uniqueness
1-(3-Methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both the methoxyphenoxy and methylpiperidinyl groups allows for versatile interactions with various molecular targets, making it a valuable compound in scientific research and industrial applications.
特性
分子式 |
C16H25NO3 |
|---|---|
分子量 |
279.37 g/mol |
IUPAC名 |
1-(3-methoxyphenoxy)-3-(4-methylpiperidin-1-yl)propan-2-ol |
InChI |
InChI=1S/C16H25NO3/c1-13-6-8-17(9-7-13)11-14(18)12-20-16-5-3-4-15(10-16)19-2/h3-5,10,13-14,18H,6-9,11-12H2,1-2H3 |
InChIキー |
FRAXYCXDPSCWFT-UHFFFAOYSA-N |
正規SMILES |
CC1CCN(CC1)CC(COC2=CC=CC(=C2)OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Tetramethyl 6'-[(2,5-dioxopyrrolidin-1-yl)acetyl]-5',5'-dimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11663869.png)

![1'-{1-[4-(Hexyloxy)phenyl]-2,5-dioxopyrrolidin-3-yl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B11663890.png)
![Methyl 5-methyl-2-[({2-[4-(2-methylpropyl)phenyl]quinolin-4-yl}carbonyl)amino]-4-phenylthiophene-3-carboxylate](/img/structure/B11663894.png)

![4-chloro-N-[3-(2-phenyl-1,3-thiazol-4-yl)phenyl]benzenesulfonamide](/img/structure/B11663919.png)
![N'-(5-bromo-2-hydroxybenzylidene)-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663921.png)
![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-{[5-(4-chlorophenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11663930.png)

![N-[(1Z)-1-(1,3-benzodioxol-5-yl)-3-(morpholin-4-yl)-3-oxoprop-1-en-2-yl]-2-methoxybenzamide](/img/structure/B11663937.png)

![2-chloro-N-{2-[(2-hydroxyethyl)carbamoyl]phenyl}benzamide](/img/structure/B11663951.png)
![4-{[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]methyl}benzonitrile](/img/structure/B11663956.png)
![5-[5-(3,4-dimethoxyphenyl)-3-phenyl-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B11663964.png)
